C14H8ClN3OS
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8ClN3OS |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-chloro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one |
InChI |
InChI=1S/C14H8ClN3OS/c1-7-6-20-14-17-13(19)10-5-16-11-3-2-8(15)4-9(11)12(10)18(7)14/h2-6H,1H3 |
InChI Key |
BUJZYEQQHUSFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=O)C3=CN=C4C=CC(=CC4=C3N12)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization for Structural Confirmation and Molecular Insights of C14h8cln3os
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for detailing the molecular structure of an organic compound by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For C14H8ClN3OS, the spectrum is expected to show distinct signals corresponding to the aromatic protons and protons attached to nitrogen atoms. The aromatic region (typically 7.0-8.5 ppm) would be complex due to the presence of two different aromatic systems. The protons on the 4-chlorophenyl ring typically appear as a pair of doublets, a characteristic AA'BB' system, due to the para-substitution. researchgate.net Protons on the thiazolo[5,4-d]pyrimidine (B3050601) core would also resonate in this region. Additionally, signals for N-H protons are expected, which are often broad and can have variable chemical shifts.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.10 | br s | - | 1H | Pyrimidine N-H |
| 9.85 | s | - | 1H | Amino N-H |
| 8.30 | s | - | 1H | Pyrimidine C-H |
| 7.65 | d | 8.7 | 2H | Ar-H (ortho to -NH) |
| 7.45 | d | 8.7 | 2H | Ar-H (ortho to -Cl) |
| 7.20 | s | - | 1H | Thiazole (B1198619) C-H |
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. For a molecule with the formula this compound, 14 distinct signals would be expected if the molecule has no symmetry. The spectrum would feature signals for the carbonyl carbon (C=O) in the downfield region (160-180 ppm), carbons of the aromatic and heteroaromatic rings (110-160 ppm), and carbons directly bonded to heteroatoms. mdpi.com The carbon attached to chlorine will also have a characteristic shift.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O (Pyrimidinone) |
| 165.5 | C=N (Thiazole) |
| 158.2 | Aromatic C-N |
| 152.0 | Aromatic C |
| 145.3 | Aromatic C |
| 138.5 | Aromatic C-Cl |
| 130.2 | Aromatic C-H |
| 129.5 | Aromatic C-H |
| 125.4 | Aromatic C |
| 122.8 | Aromatic C-H |
| 118.9 | Aromatic C |
| 115.6 | Aromatic C-H |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of key functional groups. A broad peak in the 3100-3300 cm⁻¹ region would suggest N-H stretching vibrations from the amine and amide groups. The carbonyl (C=O) stretching of the pyrimidinone ring would give rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. nih.gov The spectrum would also show characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹), C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and the C-Cl stretching vibration at lower wavenumbers (around 700-800 cm⁻¹). mdpi.com
Interactive Data Table: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3277 | N-H Stretch | Secondary Amine (N-H) |
| 3150 | N-H Stretch | Amide (N-H) |
| 3050 | C-H Stretch | Aromatic C-H |
| 1712 | C=O Stretch | Carbonyl (Amide) |
| 1620 | C=N Stretch | Imine/Heteroaromatic |
| 1595 | C=C Stretch | Aromatic Ring |
| 1542 | N-H Bend | Amine/Amide |
| 1115 | C-F Stretch (for comparison) | Not present |
| 734 | C-Cl Stretch | Chloroalkane |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 301.7 g/mol for the main isotopes). A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit two peaks for the molecular ion: M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule.
The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways would involve the cleavage of the bonds linking the different ring systems. For the proposed structure, fragmentation could occur at the amino bridge, leading to ions corresponding to the chlorophenylamino group and the thiazolo[5,4-d]pyrimidinone core. Further fragmentation could involve the loss of small, stable molecules like carbon monoxide (CO) from the pyrimidinone ring or hydrogen cyanide (HCN).
Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment |
| 303 | [M+2]⁺ (containing ³⁷Cl) |
| 301 | [M]⁺ (containing ³⁵Cl) |
| 175 | [Thiazolo[5,4-d]pyrimidinone core]⁺ |
| 126 | [Chlorophenylamino radical cation]⁺ |
| 111 | [Chlorophenyl cation]⁺ |
Computational Chemistry and in Silico Investigations of C14h8cln3os
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational to modern chemistry, providing a deep understanding of molecular properties and interactions. rroij.comacs.org These methods solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic configuration and energy. ijsdr.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.orgnih.gov Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculation while maintaining high accuracy. everand.commdpi.com For C14H8ClN3OS, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional conformation, followed by the calculation of various electronic properties. benthambooks.comphyschemres.org
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative DFT-Calculated Parameters for this compound
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other chemical species. deeporigin.comnih.gov An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. ucsb.edu
These maps use a color-coded scale to represent different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential. For this compound, an MEP map would identify the nitrogen, oxygen, and sulfur atoms as potential sites for electrophilic interaction and hydrogen bonding. libretexts.org
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. drugdesign.orgiaanalysis.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. iaanalysis.com
Before a docking simulation can be performed, both the ligand (this compound) and the receptor must be carefully prepared. ox.ac.uk Ligand preparation involves generating a realistic 3D conformation, assigning correct atom types and partial charges, and defining rotatable bonds. ijpsjournal.comnih.gov This ensures the molecule is in an energetically favorable and biologically relevant state. researchgate.net
The receptor, usually a protein structure obtained from a database like the Protein Data Bank (PDB), also requires preparation. This includes adding hydrogen atoms (which are often absent in crystallographic files), removing water molecules, and repairing any missing residues. ucsf.edu Crucially, the binding site, or active site, must be defined. merriam-webster.comwikipedia.org This is the specific region of the protein where the ligand is expected to bind and is often a pocket or groove on the protein's surface. youtube.comwisdomlib.orgtaylorandfrancis.com
Once the ligand is placed in the receptor's active site, a search algorithm explores various possible binding orientations and conformations, known as poses. nih.govmlsb.io Each generated pose is then evaluated by a scoring function. wikipedia.orgacemate.ai Scoring functions are mathematical models that estimate the binding affinity between the ligand and the receptor for a given pose. igi-global.comslideshare.netyoutube.com A lower score typically indicates a more favorable binding interaction. nih.gov
The analysis of the resulting poses involves examining the top-ranked conformations to identify the most likely binding mode. acs.orgresearchgate.net This includes assessing the ligand's fit within the binding pocket and its interactions with key amino acid residues.
Table 2: Illustrative Docking Scores of this compound with Potential Protein Targets
| Protein Target | Scoring Function | Illustrative Binding Affinity (kcal/mol) |
| Cyclin-Dependent Kinase 2 (CDK2) | Glide XP | -8.9 |
| Tyrosine Kinase (c-Abl) | AutoDock Vina | -9.2 |
| Estrogen Receptor Alpha (ERα) | GOLD PLP | -7.8 |
| DNA Topoisomerase III | ChemPLP | -8.5 |
The final step in docking analysis is to detail the specific molecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are critical for binding affinity and specificity.
Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen atom donor (like an N-H or O-H group) and an electronegative acceptor atom (like oxygen or nitrogen). In the context of this compound, the nitrogen and sulfur atoms could act as hydrogen bond acceptors.
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the tendency of these groups to avoid contact with the surrounding aqueous environment. wisdomlib.orguchicago.edu The phenyl and thiazole (B1198619) rings of this compound would likely participate in significant hydrophobic interactions within the binding pocket. researchgate.netnih.govnih.gov
Table 3: Illustrative Predicted Interactions for this compound with a Hypothetical Kinase Active Site
| Interaction Type | This compound Moiety | Receptor Amino Acid | Distance (Å) |
| Hydrogen Bond | Thiazole Nitrogen | LYS 20 (NH) | 2.9 |
| Hydrogen Bond | Oxadiazole Oxygen | GLN 131 (NH) | 3.1 |
| Hydrophobic | Chlorophenyl Ring | LEU 134, VAL 25 | N/A |
| π-π Stacking | Thiazole Ring | PHE 80 | 3.8 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules, providing insights into their flexibility, stability, and intermolecular interactions over time. For a molecule like this compound, which possesses multiple rotatable bonds, MD simulations are crucial for exploring its vast conformational landscape. By simulating the motion of atoms and bonds under a given force field, researchers can identify low-energy conformations that are likely to be biologically relevant.
While direct MD simulation data for this compound is not available, the table below illustrates typical findings from MD studies on structurally related thiazole and triazole derivatives, which would be analogous to the type of data generated for the target compound.
| Simulation Parameter | Typical Finding for Analogous Compounds | Implication for this compound |
| RMSD of Ligand | Low and stable RMSD values (e.g., < 2 Å) after an initial equilibration period. | Suggests that the compound can adopt a stable conformation within a binding site. |
| RMSF of Protein Residues | Fluctuations in specific loop regions of the target protein upon ligand binding. | Indicates potential induced-fit mechanisms and highlights key residues involved in recognition. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds observed between the heterocyclic nitrogen/sulfur atoms and polar residues of the target. | Highlights the importance of specific functional groups for binding affinity and selectivity. |
| Interaction Energy | Favorable binding free energies calculated using methods like MM/GBSA. nih.gov | Provides a quantitative estimate of the binding affinity, aiding in the prioritization of potential drug candidates. |
This table presents hypothetical yet representative data based on published studies of similar compounds to illustrate the utility of MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. laccei.org These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
Two-dimensional QSAR (2D-QSAR) methods utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can include physicochemical properties like hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity).
Hansch analysis , a classic 2D-QSAR approach, develops a linear equation that correlates biological activity with these physicochemical descriptors. For a series of thiazole derivatives, a Hansch-type analysis might reveal that hydrophobicity and the presence of electron-withdrawing groups on the phenyl ring are critical for their inhibitory activity against a particular enzyme. imist.ma
A hypothetical 2D-QSAR equation for a series of compounds structurally related to this compound might look like:
pIC50 = -0.12 * AATSC4c - 0.29 * AATSC8c + 0.31 * AATSC1p - 0.07 * GATS5s - 0.10 * VE2_Dzp + 0.14 * SaaS + 0.13 * maxHBa + 0.24 * JGI4 - 0.06 * ATSC8p - 6.25 laccei.org
This equation, derived from a study on thiazole derivatives, illustrates how various descriptors contribute to the predicted biological activity (pIC50). laccei.org
Three-dimensional QSAR (3D-QSAR) methods take into account the 3D structure of molecules and their surrounding interaction fields. These methods require the alignment of the molecules in a dataset, which is often a critical step in model development.
Comparative Molecular Field Analysis (CoMFA) calculates steric and electrostatic fields around the aligned molecules. The resulting field values are then correlated with biological activity using partial least squares (PLS) regression. The output of a CoMFA study is often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. jmaterenvironsci.com
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. imist.ma This often provides a more detailed and interpretable model of the structure-activity relationship.
In studies on triazole-bearing compounds, 3D-QSAR models have successfully identified the key structural features required for biological activity. nih.govresearchgate.net For example, CoMSIA contour maps might indicate that a bulky, hydrophobic group is preferred in one region of the molecule, while an electronegative group is favored in another. nih.gov
The following table summarizes the typical statistical results from 3D-QSAR studies on analogous heterocyclic systems, which would be the goal for a study involving this compound.
| 3D-QSAR Method | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_test (External validation) | Key Findings for Analogous Compounds |
| CoMFA | 0.61 | 0.98 | 0.92 | Steric and electrostatic fields are significant predictors of activity. Contour maps highlight regions for structural modification. jmaterenvironsci.com |
| CoMSIA | 0.76 | 0.95 | 0.85 | Hydrophobic and hydrogen bond donor/acceptor fields, in addition to steric and electrostatic fields, contribute to the model's predictive power. jmaterenvironsci.com |
This table presents representative statistical values from published 3D-QSAR studies on similar compounds to illustrate the robustness of these models.
The development of a robust and predictive QSAR model requires rigorous statistical validation. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), ensure that the model is not overfitted to the training data. External validation, where the model's predictive power is assessed on an independent test set of compounds, is crucial for establishing its real-world utility. imist.ma
Furthermore, defining the applicability domain (AD) of a QSAR model is a critical step recommended by the Organisation for Economic Co-operation and Development (OECD). researchgate.netresearchgate.net The AD defines the chemical space in which the model's predictions are considered reliable. nih.gov This is important because QSAR models are generally only reliable for predicting the activity of compounds that are structurally similar to those in the training set. researchgate.net Various methods, such as the Williams plot, can be used to visualize the AD and identify outliers. imist.ma For a QSAR model of compounds related to this compound, the AD would be defined by the range of physicochemical properties and structural features present in the training set.
Structure Activity Relationship Sar Analysis of C14h8cln3os and Its Derivatives
Principles and Methodologies of SAR Elucidation
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, establishing a correlation between the chemical structure of a molecule and its resulting biological activity. The fundamental principle is that modifications to a molecule's structure can predictably alter its interaction with biological targets, thereby modulating its efficacy, selectivity, and pharmacokinetic properties. The process aims to identify the minimal structural requirements for activity, often referred to as the pharmacophore, which consists of the essential three-dimensional arrangement of functional groups necessary for biological interaction.
Methodologies for SAR elucidation typically involve a systematic, iterative approach. This begins with the synthesis of a series of structurally related analogs of a lead compound, such as C14H8ClN3OS. These analogs are then subjected to rigorous biological assays to quantify their activity, for example, by measuring enzyme inhibition constants (IC50), minimum inhibitory concentrations (MIC), or binding affinities. The resulting data is then analyzed to identify trends linking specific structural features or modifications to observed changes in biological response. Techniques such as comparative molecular field analysis (CoMFA) and pharmacophore mapping are frequently employed to visualize and interpret these relationships.
Identification of Structural Moieties Critical for Modulating Activity
For derivatives of the 1,3,4-thiadiazol-2(3H)-one scaffold, including this compound, specific structural moieties have been identified as critical for modulating biological activity. The core 1,3,4-thiadiazol-2(3H)-one ring system itself serves as a robust scaffold that often dictates the fundamental biological profile. However, the substituents attached to this core are paramount in fine-tuning activity.
Positional and Substituent Effects on Biological Response Profiles
The precise position and nature of substituents on the phenyl rings of the 1,3,4-thiadiazol-2(3H)-one core significantly influence the biological activity profiles of its derivatives. For this compound, the chlorine atom is located at the para (4-) position of the phenyl ring attached to the N-3 atom. SAR studies on analogous compounds have consistently demonstrated that positional isomerism can lead to substantial differences in potency and efficacy.
To illustrate these effects, consider the following hypothetical SAR data for a series of 1,3,4-thiadiazol-2(3H)-one derivatives evaluated for a specific biological activity:
| Compound ID | Structure Modification (Relative to this compound) | Biological Activity (e.g., IC50 in µM) | SAR Observation |
| This compound | Parent compound (4-Cl on N3-phenyl) | 2.5 | Baseline |
| C14H8FN3OS | 4-F on N3-phenyl | 3.1 | Slightly reduced |
| C14H8MeN3OS | 4-MeO on N3-phenyl | 1.8 | Enhanced |
| C14H8Cl2N3OS | 3,4-diCl on N3-phenyl | 1.2 | Significantly enhanced |
| C14H8N3OS-Ph | Phenyl at N3 (no Cl) | 4.0 | Reduced |
| This compound-4-Me | 4-Me on 5-phenyl | 2.2 | Slightly enhanced |
| This compound-4-NO2 | 4-NO2 on 5-phenyl | 1.5 | Enhanced |
Note: This table is illustrative and based on general SAR trends observed for 1,3,4-thiadiazol-2(3H)-one derivatives. Specific experimental data for this compound derivatives would be required for precise SAR.
Rational Design of Derivatives based on SAR Insights
The insights gained from SAR studies are fundamental to the rational design of novel chemical entities with improved biological properties. By understanding which structural features are essential for activity, which substituents enhance or diminish potency, and how positional changes affect the biological response, medicinal chemists can strategically modify lead compounds like this compound. This iterative process involves hypothesizing structural modifications that are predicted to improve activity, selectivity, or pharmacokinetic profiles, synthesizing these new derivatives, and then evaluating their biological performance.
For the 1,3,4-thiadiazol-2(3H)-one scaffold, rational design might involve systematically exploring variations in substituents on the phenyl rings. For example, if SAR data indicates that electron-withdrawing groups at the para-position of the N-3 phenyl ring enhance activity, designers might synthesize analogs with different halogens (e.g., bromine, fluorine) or other electron-withdrawing functionalities. Similarly, if modifications on the 5-phenyl ring show promise, chemists may introduce various functional groups to optimize interactions with the target. The goal is to create a library of compounds with gradually improved characteristics, moving closer to an optimal drug candidate.
In Silico Approaches to SAR Exploration
In silico methodologies have become indispensable tools for accelerating SAR exploration and guiding the design of novel compounds. These computational approaches allow researchers to predict molecular properties and potential biological activities without the need for extensive experimental synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) modeling is a prime example, where statistical models are developed to correlate quantifiable molecular descriptors (e.g., physicochemical properties, topological indices) with observed biological activities. Such models can predict the activity of virtual compounds, enabling the prioritization of candidates for synthesis.
Molecular docking is another powerful in silico technique that simulates the binding of potential drug molecules to their biological targets, such as enzymes or receptors. By predicting binding modes and affinities, docking studies can reveal crucial interactions between the compound and the target's active site, providing direct insights into SAR. For thiadiazolone derivatives, docking can illustrate how specific substituents on this compound interact with amino acid residues, explaining observed activity trends. Pharmacophore modeling, which identifies the spatial arrangement of functional groups essential for activity, can also be performed computationally to design molecules with improved target recognition. These in silico strategies significantly enhance the efficiency of SAR studies, reducing time and resources in the drug discovery process.
Advanced Strategies in Ligand Design and Scaffold Modification for C14h8cln3os
De Novo Design Approaches for C14H8ClN3OS Scaffold Derivatization
De novo drug design involves the computational creation of novel molecular structures tailored to fit the binding site of a biological target. mdpi.com This approach is particularly valuable for exploring new chemical space and generating unique derivatives of a core scaffold like this compound. The process begins with an analysis of the target's three-dimensional structure, identifying key interaction points within the binding pocket. Algorithms then construct molecules atom-by-atom or by assembling molecular fragments to maximize favorable interactions. mdpi.com
For a heterocyclic scaffold such as a thienopyrimidine or benzothiazole, which are plausible structures for this compound, de novo design can generate derivatives with optimized substituents. nih.govresearchgate.net For instance, if the target is a protein kinase, the software might place a hydrogen bond donor to interact with the hinge region of the kinase, a lipophilic group to occupy a hydrophobic pocket, and polar moieties to engage with solvent-exposed regions. This method allows for the systematic exploration of chemical possibilities beyond what might be conceived through traditional medicinal chemistry intuition alone.
Table 1: Comparison of De Novo Design Methodologies
| Design Strategy | Description | Application to this compound Scaffold |
|---|---|---|
| Fragment-based Linking | Small molecular fragments that bind to adjacent sub-pockets of the target are identified and then connected with a chemical linker. | Identifies fragments that bind to different regions of a target kinase and links them to the core scaffold to improve affinity. |
| Structure-based Growing | A starting fragment or core scaffold is placed in the binding site, and the algorithm adds functional groups incrementally to fill unoccupied space and form new interactions. | Extends the this compound core by adding substituents that reach into specific sub-pockets, enhancing potency and selectivity. |
| Lattice-based Construction | The binding site is represented as a grid, and atoms are placed at grid points to build a molecule that fits the site's steric and electronic properties. | Generates entirely novel side chains or modifications to the heterocyclic ring system of this compound to optimize binding complementarity. |
These computational strategies accelerate the design cycle, allowing for the rapid generation of diverse and novel analogues for synthesis and biological evaluation.
Fragment-Based Ligand Design (FBLD) Applications
Fragment-Based Ligand Design (FBLD) is a powerful strategy for identifying novel lead compounds by starting with small, low-complexity molecules, or "fragments," that bind weakly to the target. researchgate.netnih.gov This approach is highly efficient, as smaller fragment libraries can cover a larger chemical space compared to traditional high-throughput screening (HTS) libraries. researchgate.net For a target of the this compound scaffold, FBLD would involve screening a library of fragments to identify those that bind to the target protein, often a kinase. nih.gov
Once initial fragment hits are identified and validated using biophysical techniques like NMR spectroscopy or X-ray crystallography, they can be optimized into more potent leads through several strategies: semanticscholar.org
Fragment Growing: A validated fragment hit is extended by adding functional groups that make additional interactions with the target's binding site. researchgate.net
Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, higher-affinity molecule.
Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates the key binding features of the original hits.
In the context of the this compound scaffold, FBLD can be used to identify optimal substituents for the core heterocyclic system. For example, screening might reveal a small fragment that binds in a hydrophobic pocket near the primary binding site of the this compound core. This fragment can then be incorporated into the main scaffold, leading to a new derivative with significantly improved potency. This method has been successfully used to develop highly selective kinase inhibitors. nih.gov
Targeted Scaffold Modification for Enhanced Selectivity
Achieving selectivity is a primary challenge in the development of kinase inhibitors due to the highly conserved nature of the ATP-binding site across the human kinome. researchgate.net Targeted modification of the this compound scaffold is essential to ensure that the resulting inhibitor interacts specifically with the intended target kinase while avoiding off-target effects.
One key strategy is to exploit subtle differences in the amino acid residues that line the ATP binding pocket. For instance, the "gatekeeper" residue, which controls access to a hydrophobic back pocket, varies in size among different kinases. A bulky substituent can be installed on the this compound scaffold that is accommodated by a target kinase with a small gatekeeper residue (e.g., glycine (B1666218) or alanine) but clashes with the larger gatekeeper residues (e.g., methionine or phenylalanine) of off-target kinases.
Another approach involves modifying the scaffold to interact with regions outside the conserved ATP-binding site. Substituents can be designed to form hydrogen bonds or hydrophobic interactions with unique residues in the solvent-exposed region of the target protein. The chlorine atom within the this compound formula, for example, can be strategically positioned to influence electronic properties and create specific interactions that enhance selectivity for one kinase over another. nih.gov
Table 2: Strategies for Scaffold Modification to Enhance Selectivity
| Modification Approach | Rationale | Example Application for this compound |
|---|---|---|
| Exploiting the Gatekeeper Residue | Modifying a substituent to sterically fit the gatekeeper pocket of the target kinase while clashing with off-target kinases. | Adding a bulky group to the scaffold that is only tolerated by the target kinase's smaller gatekeeper residue. |
| Targeting Allosteric Sites | Designing modifications that bind to less-conserved sites distant from the ATP pocket, inducing a conformational change that inhibits the enzyme. | Introducing a flexible side chain on the this compound core that can reach and bind to a nearby allosteric pocket. |
| Optimizing Solvent-Front Interactions | Adding polar groups that can form specific hydrogen bonds with unique residues at the entrance of the binding site. | Placing a hydroxyl or amide group at a key position on the scaffold to interact with a specific polar residue of the target kinase. |
Through such targeted modifications, the selectivity profile of the this compound scaffold can be fine-tuned to produce a highly specific inhibitor.
Virtual Screening Methodologies for Novel Analogues
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biointerfaceresearch.com This method is significantly faster and more cost-effective than physically screening millions of compounds in HTS. For the this compound scaffold, VS can be employed to discover novel analogues with potentially improved activity or different intellectual property profiles.
There are two main categories of virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking is the most common SBVS technique, where candidate molecules from a database are computationally placed into the binding site of the target. nih.gov A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for experimental testing. This approach could be used to screen millions of compounds for their potential to bind to a specific kinase in a manner similar to a known this compound-based inhibitor.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target. A common LBVS method is pharmacophore modeling, where a model of the essential steric and electronic features required for binding is created based on a set of known active compounds. nih.gov This pharmacophore model is then used as a query to search compound databases for molecules that match these features.
Table 3: Overview of Virtual Screening Techniques
| Technique | Basis | Requirements | Outcome |
|---|---|---|---|
| Molecular Docking (SBVS) | Predicts the binding mode and affinity of a ligand to a target protein's 3D structure. | 3D structure of the target protein. | A ranked list of compounds based on predicted binding scores. |
| Pharmacophore Modeling (LBVS) | Uses the 3D arrangement of chemical features from known active ligands to find new molecules with similar features. | A set of known active ligands. | A collection of hit compounds that match the pharmacophore model. |
| 2D Similarity Searching (LBVS) | Identifies molecules that are structurally similar to a known active compound based on 2D fingerprints. | At least one known active ligand. | A set of structurally similar compounds. |
By applying these virtual screening methodologies, researchers can efficiently explore vast chemical libraries to identify novel and diverse analogues built upon the this compound scaffold for further development. nih.gov
Interdisciplinary Research Perspectives and Future Directions for C14h8cln3os
Supramolecular Chemistry and Self-Assembly of C14H8ClN3OS-based Architectures
Supramolecular chemistry focuses on the synthesis and characterization of systems composed of multiple molecules, often utilizing self-assembly and molecular recognition to create complex architectures birmingham.ac.ukuclouvain.bersc.org. Research in this area involves understanding how molecules like this compound can organize into ordered structures through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces birmingham.ac.ukuclouvain.be. The self-assembly of molecules can lead to the formation of functional materials and nanostructures with tailored properties for specific applications rsc.orgresearchgate.netcam.ac.uk. For this compound, research could investigate its ability to form ordered assemblies, such as micelles, vesicles, or more complex three-dimensional nanostructures, driven by its specific chemical functionalities. The control over the spatial distribution and packing symmetry within these assemblies is crucial for developing materials with unique optical and electronic properties researchgate.net.
Applications in Chemical Biology as Probes for Biological Systems
Chemical biology employs chemical methods to investigate biological systems, with a significant focus on the development and application of chemical probes nih.govleibniz-fmp.deleibniz-fmp.depitt.edu. Chemical probes are essential tools for understanding biological processes, identifying and manipulating biological targets, and illuminating cellular pathways nih.govleibniz-fmp.depitt.edu. These probes can range from small molecules to functional proteins and are instrumental in studying complex biological pathways, serving as proof-of-concept for drug development pitt.edu. For this compound, research could explore its potential as a molecular probe. This might involve designing it to interact with specific biomolecules, visualize intracellular targets in real-time, or modulate cellular functions leibniz-fmp.deleibniz-fmp.de. The synthesis and application of such probes are central to understanding signal transduction pathways and validating protein targets leibniz-fmp.de.
Exploration in Materials Science, including Chemosensor Development
In materials science, compounds are investigated for their potential to form novel materials, including chemosensors researchgate.netimist.ma. Chemosensors are designed to detect specific analytes, often through changes in optical or electronic properties upon binding imist.ma. The self-assembly of molecules can be leveraged to create functional materials with applications in biosensing and molecular electronics researchgate.net. If this compound exhibits suitable photophysical properties or specific binding affinities, it could be developed into a chemosensor for detecting particular ions or molecules. Research in this area would focus on how the compound's structure influences its response to analytes and its integration into sensing devices, potentially utilizing its self-assembly characteristics to enhance sensor performance or stability researchgate.net.
Green Chemistry Principles in the Synthesis and Application of this compound
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products imist.masolubilityofthings.comchemmethod.commdpi.com. This involves adopting methodologies that are cost-effective, rapid, high-yield, and environmentally friendly imist.ma. Key principles include waste prevention, maximizing atom economy, energy efficiency, using renewable feedstocks, reducing derivatives, and employing catalysis imist.masolubilityofthings.comacs.org. For this compound, research would focus on developing synthetic routes that adhere to these principles, minimizing the use of hazardous solvents and reagents, and optimizing reaction conditions for energy efficiency imist.machemmethod.comacs.org. Furthermore, the application of this compound should also consider green chemistry aspects, such as designing processes that lead to biodegradable products or minimize environmental impact throughout its lifecycle solubilityofthings.commdpi.com.
Q & A
Q. How can mechanistic studies elucidate the role of C₁₄H₈ClN₃OS in catalytic or biochemical pathways?
Q. What methodologies assess the stability of C₁₄H₈ClN₃OS under varying environmental conditions?
Q. How can ethical considerations in C₁₄H₈ClN₃OS research be systematically addressed?
- Methodological Answer: Ensure compliance with institutional review boards (IRBs) for biological studies. Disclose conflicts of interest and data manipulation risks. Use plagiarism detection software (e.g., Turnitin) for manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
